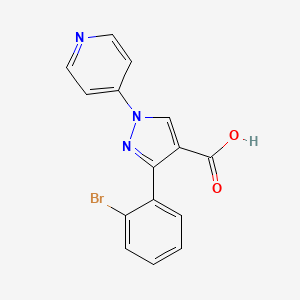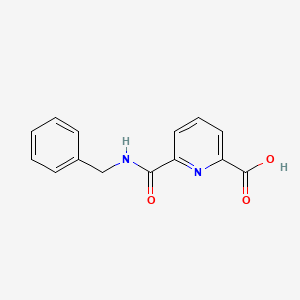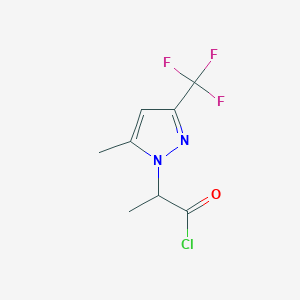
2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride
Übersicht
Beschreibung
2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride, also known as 5-methyl-3-trifluoromethyl-pyrazol-1-yl propionyl chloride, is a synthetic organic compound used in the synthesis of pharmaceuticals and other compounds. It is a colorless, volatile liquid with a pungent odor. It is soluble in many common organic solvents and is relatively stable under normal conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Assignment
- A study described the synthesis of new series of compounds via ANRORC rearrangement, leading to the creation of derivatives with trifluoromethyl and methyl groups, which are structurally assigned through NMR, MS, X-ray, and DFT calculations (Bonacorso et al., 2013).
Heterocyclic Compound Synthesis
- Research on the synthesis of pyrazoles with functionalized side chains attached to carbon 3 and varying alkyl and aryl substituents attached to carbon 5 has been reported, illustrating a versatile method for creating ligands with potential applications in various fields (Grotjahn et al., 2002).
Organocatalysis
- The in situ generation of trityl carbocation as a homogeneous organocatalyst was demonstrated to efficiently catalyze the condensation of specific compounds under mild and solvent-free conditions, yielding high to excellent yields in short reaction times (Zare et al., 2014).
Novel Materials Development
- A study on Pt(II) complexes with pyrazole chelates explored their photophysical properties, mechanoluminescence, and application in OLEDs, showing distinct packing arrangements within crystal lattices and potential for creating high-efficiency lighting solutions (Huang et al., 2013).
Anti-TMV Activity
- Novel bis-pyrazole compounds were synthesized and tested for their biological activity against tobacco mosaic virus (TMV), demonstrating the potential for developing effective anti-viral agents (Zhang et al., 2012).
Eigenschaften
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O/c1-4-3-6(8(10,11)12)13-14(4)5(2)7(9)15/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGIOXBFCDCYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



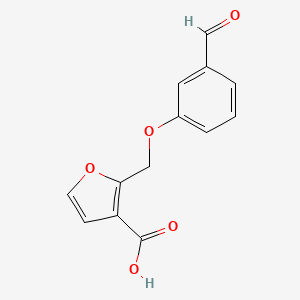
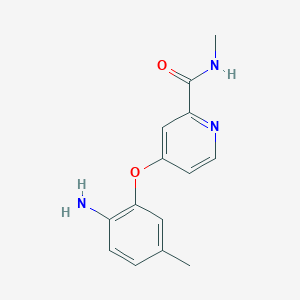
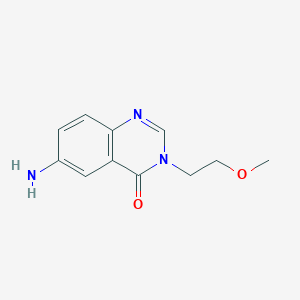
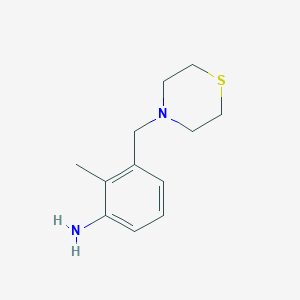
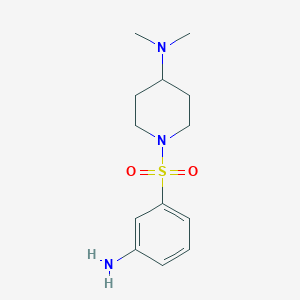
![(2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1438750.png)

![3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol](/img/structure/B1438754.png)
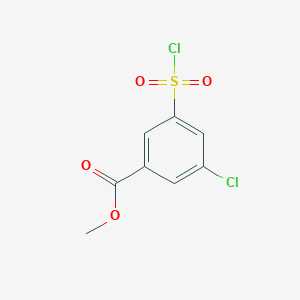
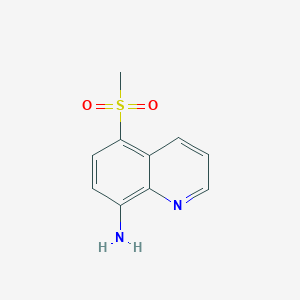
![2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid](/img/structure/B1438760.png)
![4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline](/img/structure/B1438761.png)
